molecular formula C16H16FNO4S B280841 Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate

Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate

Cat. No. B280841
M. Wt: 337.4 g/mol
InChI Key: HZZWKENBLLISKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate, also known as FSBA, is a chemical compound that has gained popularity in scientific research due to its unique properties. FSBA is a sulfonamide compound that has a benzene ring and a fluorine atom attached to it. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate involves the formation of a stable sulfonamide linkage between the amino group of lysine residues in proteins and peptides. This linkage is formed through nucleophilic substitution of the sulfonamide group of Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate with the amino group of lysine residues. The formation of this linkage does not affect the biological activity of the labeled protein or peptide.
Biochemical and Physiological Effects
Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate labeling does not affect the biological activity of the labeled protein or peptide. However, the addition of a bulky sulfonamide group to lysine residues can affect the protein's solubility and stability. Therefore, it is important to optimize the labeling conditions to minimize these effects.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate as a labeling reagent include its high selectivity for lysine residues, its stability under physiological conditions, and its compatibility with a wide range of analytical techniques such as mass spectrometry and fluorescence spectroscopy. The limitations of using Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate include its potential effects on protein solubility and stability, its limited reactivity towards other amino acids, and the need for optimization of labeling conditions.

Future Directions

For the use of Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate in scientific research include the development of new labeling techniques that can target other amino acids in proteins and peptides, the optimization of labeling conditions to minimize the effects on protein solubility and stability, and the development of new analytical techniques for the detection and quantification of Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate-labeled proteins and peptides. Additionally, the use of Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate in vivo for the labeling of proteins and peptides in living cells and organisms is an area of active research.

Synthesis Methods

Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate can be synthesized through a two-step reaction. The first step involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The second step involves the purification of the intermediate product by recrystallization from a solvent such as methanol. The final product is obtained by drying the crystals under vacuum.

Scientific Research Applications

Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate has been used in scientific research as a labeling reagent for proteins and peptides. It is used to selectively label the amino groups of lysine residues in proteins and peptides. Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate reacts with the amino group of lysine residues to form a stable sulfonamide linkage. This labeling technique is useful in studying protein-protein interactions, protein-ligand interactions, and protein conformational changes.

properties

Molecular Formula

C16H16FNO4S

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 4-[(4-fluoro-2-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C16H16FNO4S/c1-3-22-16(19)12-4-7-14(8-5-12)18-23(20,21)15-9-6-13(17)10-11(15)2/h4-10,18H,3H2,1-2H3

InChI Key

HZZWKENBLLISKU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)C

Origin of Product

United States

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